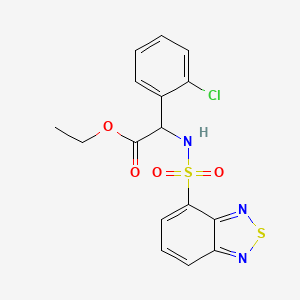![molecular formula C20H13NO3S B4298067 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine](/img/structure/B4298067.png)
3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine
Overview
Description
3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family. These compounds are characterized by a seven-membered oxygen-containing heterocyclic ring fused with two benzene rings. The presence of a nitro group and a phenylthio group in the structure of this compound makes it a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine can be achieved through several methods. One common approach involves the intramolecular C-O ether bond formation of 2-styrylphenols. Another method includes cyclodehydration or intramolecular Friedel-Crafts alkylation reactions of intermediates with preformed biaryl ether intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as iron(III) chloride (FeCl3) has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as thiophenolate anions for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-1-(phenylthio)dibenzo[b,f]oxepine, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For example, as a microtubule inhibitor, it binds to tubulin and disrupts the dynamics of microtubules, leading to inhibition of cell division and other cellular processes . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-Nitro-1-(phenylsulfanyl)dibenzo[b,f]oxepine can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine: The parent compound without the nitro and phenylthio groups.
3-nitrodibenzo[b,f]oxepine: A similar compound with only the nitro group.
1-(phenylthio)dibenzo[b,f]oxepine: A similar compound with only the phenylthio group.
The presence of both the nitro and phenylthio groups in this compound makes it unique and provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-4-phenylsulfanylbenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-21(23)15-12-19-17(11-10-14-6-4-5-9-18(14)24-19)20(13-15)25-16-7-2-1-3-8-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKVZCSMIAEIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-imino-3-[4-(trifluoromethoxy)phenyl]-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B4297994.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
![ethyl 4-[(5Z)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4297996.png)

![2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4298017.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298020.png)
![8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE](/img/structure/B4298026.png)
![3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4298027.png)
![N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4298042.png)
![2-[4-(3,4-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298046.png)
![2-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298047.png)
![(5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4298048.png)

![2-{(Z)-1-[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione](/img/structure/B4298074.png)
